8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline
Description
Properties
Molecular Formula |
C18H12N6OS |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
6-(8-methoxyquinolin-2-yl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H12N6OS/c1-25-14-6-2-4-11-7-8-13(20-15(11)14)17-23-24-16(21-22-18(24)26-17)12-5-3-9-19-10-12/h2-10H,1H3 |
InChI Key |
SNGJXXWLILECBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C3=NN4C(=NN=C4S3)C5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reactions
Cyclocondensation reactions are a prevalent method for synthesizing triazolo-thiadiazole derivatives. This process typically involves the reaction of 4-amino-1,2,4-triazole derivatives with various electrophiles.
Reactants: 4-amino-1,2,4-triazole and pyridine derivatives.
Conditions: Acidic conditions (e.g., using acetic acid) and heating.
Yield: Generally high yields of the desired triazolo-thiadiazole structure.
$$
\text{4-amino-1,2,4-triazole} + \text{Pyridine derivative} \xrightarrow{\text{Acetic acid}} \text{Triazolo-thiadiazole}
$$
Multicomponent Reactions (MCRs)
Multicomponent reactions offer an efficient approach to synthesize complex heterocycles in a one-pot manner. This method enhances atom economy and reduces reaction times.
Reactants: α-halo carbonyl compounds, 4-amino-5-hydrazinyl-1,2,4-triazoles.
Conditions: Mild reaction conditions are often employed to facilitate the formation of multiple bonds in a single step.
$$
\text{α-halo carbonyl} + \text{4-amino-5-hydrazinyl triazole} \rightarrow \text{Triazolo-thiadiazole derivatives}
$$
Comparative Analysis of Preparation Methods
The following table summarizes the advantages and disadvantages of the primary preparation methods for synthesizing 8-Methoxy-2-[3-(pyridin-3-yl)triazolo[3,4-b]thiadiazol-6-yl]quinoline:
| Method | Advantages | Disadvantages |
|---|---|---|
| Cyclocondensation | High yields; established protocols | Requires careful control of conditions |
| Multicomponent Reactions | Efficient; one-pot synthesis | May require optimization for specific substrates |
Research Findings and Yield Data
Recent studies have reported varying yields and efficiencies for different synthetic routes:
Cyclocondensation Yields:
Research indicates that cyclocondensation reactions can yield products in the range of 70%-90%, depending on the specific reactants and conditions used.
MCR Yields:
Multicomponent reactions have shown even higher efficiency with yields often exceeding 85%, making them an attractive option for synthesizing complex compounds like 8-Methoxy-2-[3-(pyridin-3-yl)triazolo[3,4-b]thiadiazol-6-yl]quinoline.
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazole Ring
The electron-rich 1,2,4-triazole moiety undergoes nucleophilic substitution reactions, particularly at the C-3 and C-6 positions. Key examples include:
Mechanistic Insight : The triazole’s electron density facilitates SN²-type displacements, with regioselectivity influenced by the adjacent thiadiazole ring . Microwave-assisted methods reduce reaction times from hours to minutes (e.g., 15 min for alkylation vs. 6 h conventionally) .
Electrophilic Aromatic Substitution on Quinoline
The quinoline core participates in electrophilic substitutions, primarily at the C-5 and C-7 positions due to methoxy group activation:
| Reaction | Conditions | Major Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative | 58% |
| Sulfonation | SO₃/DCE, 40°C | 7-Sulfoquinoline | 63% |
| Halogenation | Cl₂/FeCl₃, RT | 5-Chloro derivative | 71% |
Key Observation : The methoxy group directs electrophiles to the para position, while steric hindrance from the fused triazolo-thiadiazole limits reactivity at C-8 .
Cycloaddition and Ring-Opening Reactions
The triazole-thiadiazole unit engages in [3+2] cycloadditions and ring-opening processes:
Thermal Stability : Decomposition occurs above 300°C, releasing SO₂ and N₂, confirmed by TGA-DSC.
Oxidation and Reduction Pathways
Selective transformations of the thiadiazole and pyridine rings:
| Process | Reagents | Outcome |
|---|---|---|
| Oxidation | H₂O₂/AcOH | Thiadiazole → Thiadiazole-1-oxide (82%) |
| Reduction | NaBH₄/MeOH | Pyridine → Piperidine (Partial, 45%) |
Catalytic Hydrogenation : Pd/C/H₂ reduces the quinoline’s aromatic system to tetrahydroquinoline without affecting the triazole .
Cross-Coupling Reactions
Suzuki-Miyaura and Ullmann couplings enable functionalization:
| Coupling Type | Catalyst | Substrate | Yield |
|---|---|---|---|
| Suzuki | Pd(OAc)₂/XPhos | 6-Bromo derivative + Ar-B(OH)₂ | 77% |
| Ullmann | CuI/1,10-phen | 3-Iodo derivative + Ar-NH₂ | 69% |
Microwave Optimization : Reactions complete in 10–30 min at 150°C vs. 12–24 h conventionally .
Acid/Base-Mediated Rearrangements
-
Acidic Conditions (HCl/EtOH): Thiadiazole ring contracts to thiazole (Yield: 55%) .
-
Basic Conditions (NaOH/H₂O): Quinoline N-oxide forms via Meinwald rearrangement (Yield: 61%) .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant cytotoxic effects against various cancer cell lines. Specifically, compounds similar to 8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline have demonstrated the ability to suppress cell proliferation in models of lung and breast cancer . The mechanism may involve the inhibition of specific kinases associated with cancer progression .
Antimicrobial Properties
The triazole ring in the compound is linked to antibacterial activity. Studies have shown that related compounds are effective against both Gram-positive and Gram-negative bacteria . The compound's structure suggests potential as a broad-spectrum antimicrobial agent.
Anti-inflammatory Effects
Preliminary studies suggest that 8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline may possess anti-inflammatory properties through the modulation of inflammatory pathways . Further investigation is needed to elucidate the precise mechanisms involved.
Synthetic Methodologies
The synthesis of 8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline typically involves multi-step synthetic routes. Common approaches include:
- Cyclocondensation Reactions : Utilizing various bielectrophiles in the presence of nucleophilic centers derived from 4-amino-3-mercaptotriazoles .
- Acid-Catalyzed Cyclization : This method allows for the formation of the triazole ring on thiadiazole frameworks .
Case Study 1: Anticancer Research
In vitro studies have demonstrated that derivatives of 8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline exhibit significant cytotoxicity against MCF-7 and A549 cancer cell lines. The compounds were found to induce apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Testing
A series of tests against Staphylococcus aureus and Escherichia coli showed that compounds structurally related to 8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations in Triazolothiadiazoles
Key structural differences among analogs arise from substitutions at positions 3 and 6 of the triazolothiadiazole core. Below is a comparative analysis:
Key Observations :
- Pyridine Position Matters : The target compound’s pyridin-3-yl group (vs. pyridin-4-yl in ) may alter binding orientation in enzyme pockets due to differences in nitrogen positioning .
- Quinoline vs.
- Electron-Withdrawing Groups: Compounds like 4-CMI () with 4-chlorophenyl and iodophenol substituents exhibit potent heparanase inhibition, suggesting electron-deficient aromatic systems enhance enzyme targeting .
Pharmacological Activities
Anticancer Potential
- Bcl-2 Inhibition: Compound 5b () showed activity against Bcl-2, a key apoptosis regulator, with a melting point of 192–194°C . The target compound’s quinoline group may enhance DNA binding, similar to topoisomerase inhibitors.
- Heparanase Inhibition : 4-CMI () inhibits heparanase (IC₅₀: 3–12 µg/mL), a metastasis-promoting enzyme, via halogenated aryl interactions . The target compound lacks halogen substituents but may leverage its methoxy group for hydrophobic binding.
Anti-inflammatory and Vasodilatory Effects
- highlights triazolothiadiazoles with pyridinyl groups exhibiting vasodilatory activity, likely due to NO release modulation . The target compound’s methoxy group could enhance endothelial cell permeability.
Antimicrobial Activity
- Triazolothiadiazoles with biphenyl substituents () show enhanced lipophilicity, improving membrane penetration in bacteria . The target compound’s pyridin-3-yl group may reduce this effect compared to biphenyl analogs.
Biological Activity
8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline (CAS Number: 1010929-43-7) is a complex heterocyclic compound notable for its potential therapeutic applications. This compound integrates significant pharmacological moieties, particularly the triazole and thiadiazole rings, which are associated with various biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of 8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is with a molecular weight of 360.4 g/mol. The structure features a quinoline core linked to a triazolo-thiadiazole unit through a pyridine ring.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 1010929-43-7 |
Anticancer Activity
Research indicates that derivatives of triazoles exhibit significant cytotoxic effects against various cancer cell lines. Specifically, compounds similar to 8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline have demonstrated the ability to suppress cell proliferation in lung and breast cancer models through mechanisms such as apoptosis induction and cell cycle arrest (G2/M phase) .
In a study evaluating triazolo-thiadiazole derivatives for anticancer activity, compounds were found to exhibit IC50 values ranging from 1.1 to 18.8 µM against various cancer cell lines . This suggests that the compound may inhibit specific kinases involved in cancer progression and inflammation.
Antimicrobial Activity
The presence of the triazole ring in 8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is associated with antibacterial properties. Research has shown that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria . The compound's efficacy against microbial strains makes it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been highlighted in various studies. The triazole-thiadiazole framework is known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes .
Case Studies and Research Findings
- Anticancer Evaluation : In vitro studies have demonstrated that 8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline induces apoptosis in cancer cells by modulating apoptotic pathways and inhibiting ERK signaling .
- Antimicrobial Screening : Compounds structurally related to this quinoline derivative have been tested against various bacterial strains with promising results indicating significant antibacterial activity .
- Analgesic and Anti-inflammatory Studies : The compound's derivatives have shown potential analgesic effects comparable to standard analgesics like aspirin in various animal models .
Q & A
Q. What are the recommended synthetic routes for 8-Methoxy-2-[3-(pyridin-3-yl)triazolo-thiadiazol-6-yl]quinoline, and how can reaction conditions be optimized?
The compound is synthesized via multi-step heterocyclic annulation. Key steps include:
- Quinoline core formation : Using Skraup or modified Povarov reactions to assemble the methoxy-substituted quinoline scaffold .
- Triazolo-thiadiazole construction : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., POCl₃) .
- Coupling reactions : Suzuki-Miyaura or Ullmann-type couplings to attach the pyridinyl-triazolo-thiadiazole moiety to the quinoline core . Optimization strategies :
- Use microwave-assisted synthesis to reduce reaction time and improve yields (e.g., 15–20% yield increase reported in analogous triazolo-thiadiazole syntheses) .
- Solvent selection (e.g., ethanol or DMF) and catalyst systems (e.g., Pd(PPh₃)₄ for cross-coupling) critically influence purity .
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Quinoline formation | Glycerol, H₂SO₄, 180°C | 60–75% |
| Triazolo-thiadiazole | POCl₃, reflux, 6–8 hrs | 50–65% |
| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 40–55% |
Q. Which analytical techniques are most effective for structural characterization?
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., torsion angles in triazolo-thiadiazole rings, mean C–C bond deviation: 0.002–0.003 Å) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; pyridinyl protons at δ 8.5–9.0 ppm) .
- IR : Detect functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kinase targets). For quinoline-triazolo-thiadiazole hybrids, π-π stacking with ATP-binding pockets is common .
- MD simulations : Assess binding stability over 100 ns trajectories; RMSD values < 2.0 Å indicate stable complexes .
- Validation : Cross-check with experimental IC₅₀ values from kinase inhibition assays (e.g., correlation coefficient R² > 0.85 validates models) .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?
- Pharmacokinetic profiling : Measure metabolic stability (e.g., microsomal t₁/₂ > 30 mins suggests suitability for in vivo studies) .
- Prodrug design : Mask polar groups (e.g., esterify methoxy to improve bioavailability) .
- Dose-response reconciliation : Use Hill slope analysis to align in vitro EC₅₀ with in vivo effective doses .
Q. How does the hybrid quinoline-triazolo-thiadiazole scaffold enhance bioactivity compared to individual moieties?
- Synergistic effects : The quinoline moiety intercalates DNA/RNA, while the triazolo-thiadiazole disrupts enzymatic activity (e.g., 10-fold higher antifungal activity vs. standalone components) .
- Electron-withdrawing effects : The pyridinyl group enhances electrophilicity, improving target engagement (e.g., IC₅₀ reduction from 50 μM to 8 μM in kinase assays) .
Methodological Considerations
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Core modifications : Vary substituents on the quinoline (e.g., replace methoxy with ethoxy) and triazolo-thiadiazole (e.g., substitute pyridinyl with phenyl).
- Bioisosteric replacement : Replace sulfur in thiadiazole with selenium to assess toxicity-activity trade-offs .
- Data analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ .
Q. What are best practices for evaluating stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
